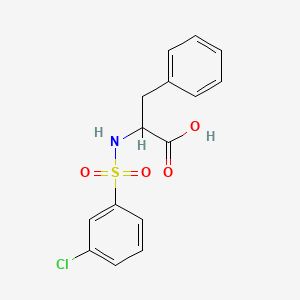
((3-Chlorophenyl)sulfonyl)phenylalanine
Descripción general
Descripción
((3-Chlorophenyl)sulfonyl)phenylalanine is a phenylalanine analogue . It has a CAS Number of 1449132-27-7 . The molecular weight is 339.8 . Its IUPAC name is N-[(3-chlorophenyl)sulfonyl]phenylalanine .
Molecular Structure Analysis
The InChI code for((3-Chlorophenyl)sulfonyl)phenylalanine is 1S/C15H14ClNO4S/c16-12-7-4-8-13(10-12)22(20,21)17-14(15(18)19)9-11-5-2-1-3-6-11/h1-8,10,14,17H,9H2,(H,18,19) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
((3-Chlorophenyl)sulfonyl)phenylalanine is a solid . It contains both an amino group and a carboxyl group in its molecule .
Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
The rise of multidrug-resistant microorganisms has intensified the search for new antimicrobial agents. ((3-Chlorophenyl)sulfonyl)phenylalanine, due to its sulfonyl group, is part of ongoing research to develop novel antimicrobial compounds . These compounds are being evaluated for their effectiveness against a variety of pathogenic microorganisms.
Antibiofilm Activity
Biofilms are complex communities of microorganisms that are resistant to conventional antimicrobial treatments. Research indicates that ((3-Chlorophenyl)sulfonyl)phenylalanine derivatives have potential antibiofilm activities, which could be crucial in treating chronic infections and preventing biofilm formation on medical devices .
Cancer Research
Sulfonyl-containing compounds have been identified to possess anticancer properties. As such, ((3-Chlorophenyl)sulfonyl)phenylalanine is being studied for its potential use in cancer treatment protocols, particularly in targeted therapies that aim to minimize damage to healthy cells .
Anti-Inflammatory Applications
The anti-inflammatory properties of sulfonyl compounds make ((3-Chlorophenyl)sulfonyl)phenylalanine a candidate for the development of new anti-inflammatory drugs. These could offer alternative treatments for inflammatory diseases with fewer side effects .
Antioxidant Research
Antioxidants play a vital role in protecting cells from oxidative stress. ((3-Chlorophenyl)sulfonyl)phenylalanine is being explored for its antioxidant capacity, which could lead to the development of supplements or drugs to combat oxidative damage .
HIV Treatment
Compounds with sulfonyl groups have shown promise in the treatment of HIV. Research into ((3-Chlorophenyl)sulfonyl)phenylalanine could contribute to the discovery of new HIV treatments, helping to manage the virus and improve the quality of life for those affected .
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-7-4-8-13(10-12)22(20,21)17-14(15(18)19)9-11-5-2-1-3-6-11/h1-8,10,14,17H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBAIPMBXLSRKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3-Chlorophenyl)sulfonyl)phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



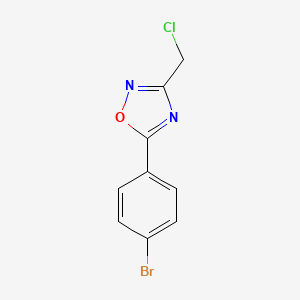

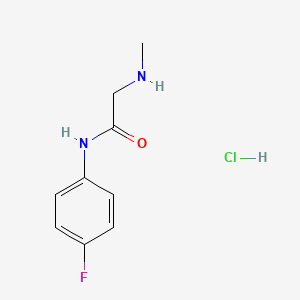


![1-[2-(Aminomethyl)benzyl]pyrrolidin-2-one hydrochloride](/img/structure/B1386628.png)
![6-Aminospiro[3.3]hept-2-ylamine dihydrochloride](/img/structure/B1386630.png)
![2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1386631.png)

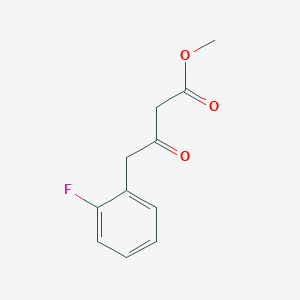
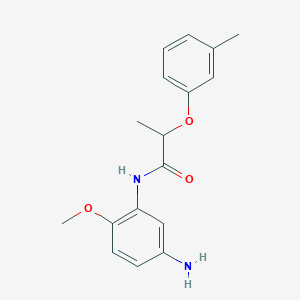
![3-[(4-Isopropylphenoxy)methyl]piperidine](/img/structure/B1386636.png)
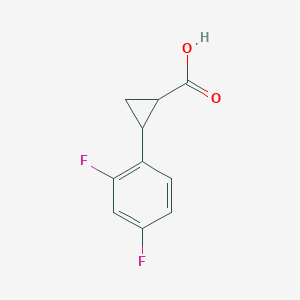
![2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1386639.png)